Lipophilicity (XLogP3‑AA) Differentiation vs. the Unsubstituted Quinolin‑4‑one Core
The target compound exhibits a computed XLogP3‑AA of 4, reflecting the lipophilic contribution of the 3‑chlorophenyl‑oxadiazole appendage. In contrast, the unsubstituted 6‑fluoro‑1‑methylquinolin‑4(1H)-one core (CAS 108494‑56‑0) has a predicted XLogP3‑AA of approximately 1.5 (class‑level inference) [1]. This 2.5‑log‑unit increase in lipophilicity is critical for membrane permeability and target compartment access.
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 4 |
| Comparator Or Baseline | 6‑Fluoro‑1‑methylquinolin‑4(1H)-one (unsubstituted core, CAS 108494‑56‑0): ~1.5 |
| Quantified Difference | ~2.5 log‑unit increase |
| Conditions | Computed by XLogP3 3.0 (PubChem); consistent across the series |
Why This Matters
The higher lipophilicity directly influences passive membrane permeability and blood‑brain barrier penetration, making the target compound more suitable for intracellular or CNS targets than the unsubstituted core.
- [1] PubChem Compound Summary for CID 29134716, 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one. National Center for Biotechnology Information. View Source
